Milbemycin A3 Oxime

Solid-state characterization Pharmaceutical analysis Veterinary drug development

Milbemycin A3 oxime (CAS 114177-14-9) is the defined single-component reference standard critical for ANDA batch-release testing per USP monograph ratio requirements (A4 oxime ≥0.75). Unlike the commercial 20:80 mixture, this ≥99% pure A3 oxime enables component-specific quantification, impurity profiling, and polymorph screening (crystal Form A with validated XRPD). For antifungal repurposing programs, A3 oxime provides characterized dual activity: ABC transporter efflux inhibition (<1 μg/mL) and ROS-mediated fungicidal activity (>3.2 μg/mL) against azole-resistant Candida spp. Procure single-component A3 oxime to eliminate confounding pharmacokinetic variables from the longer-residing A4 component.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B15555661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6?,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
InChIKeyVDBGCWFGLMXRIK-XIQUDCBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A3 Oxime CAS 114177-14-9: What Procurement Teams Need to Know About This Macrocyclic Lactone Component


Milbemycin A3 oxime (CAS 114177-14-9; molecular formula C₃₁H₄₃NO₇; molecular weight 541.7) is a semi-synthetic macrocyclic lactone derivative prepared via oxidation and oximation of the fermentation product milbemycin A3 . As the minor component (typically approximately 20% by composition) of the commercial antiparasitic drug substance milbemycin oxime (CAS 129496-10-2), this compound acts as an opener of glutamate-gated chloride channels in invertebrate neurons, leading to hyperpolarization, paralysis, and parasite death [1]. It is distinguished from its major congener milbemycin A4 oxime (C₃₂H₄₅NO₇; molecular weight 555.7) by the presence of a methyl group at the C-25 position rather than an ethyl group [2]. Available as a high-purity (≥99%) single-component research material, Milbemycin A3 oxime serves as a critical reference standard for analytical method development and quality control in pharmaceutical manufacturing [3].

Milbemycin A3 Oxime vs A4 Oxime and Avermectins: Why Substitution Without Analytical Verification Compromises Research Reproducibility


Generic substitution between macrocyclic lactone antiparasitics is not scientifically defensible due to quantifiable differences in molecular structure, pharmacokinetic behavior, and target selectivity. Milbemycin A3 oxime (C₃₁H₄₃NO₇) and milbemycin A4 oxime (C₃₂H₄₅NO₇) differ by a single methylene unit at the C-25 position, yet this minor structural variation produces a 1.8-fold difference in systemic clearance (75 ± 22 mL/h/kg for A3 vs 41 ± 12 mL/h/kg for A4) and a 2.1-fold difference in terminal half-life (1.6 ± 0.4 days for A3 vs 3.3 ± 1.4 days for A4) following oral administration in canines [1]. Furthermore, milbemycin A3 oxime exhibits species-specific ABC transporter inhibition activity against Candida glabrata below 1 μg/mL, an off-target mechanism not uniformly shared across the avermectin class [2]. Commercial milbemycin oxime formulations contain an approximately 20:80 ratio of A3 to A4 oxime [3]; procurement of single-component Milbemycin A3 oxime is essential for studies requiring defined composition, impurity profiling, or investigations of component-specific pharmacological activity rather than mixture effects.

Milbemycin A3 Oxime: Quantified Differentiation Evidence for Procurement Decision-Making


Milbemycin A3 Oxime Crystal Form A vs Amorphous Mixture: Why Defined Crystallinity Matters for Analytical and Formulation Workflows

Patent WO2018006792A1 discloses crystal form A of Milbemycin A3 oxime as a defined single-component crystalline material, in contrast to the commercially available milbemycin oxime mixture (A3/A4 oxime, approximately 20:80 ratio) which exists as an amorphous or poorly crystalline solid. The crystal form is characterized by distinct X-ray powder diffraction peaks at 2θ angles of 5.32±0.20°, 8.39±0.20°, 13.98±0.20°, 14.45±0.20°, 15.36±0.20°, 16.50±0.20°, 18.61±0.20°, 25.95±0.20°, and 26.28±0.20° using Cu-Kα radiation [1]. The patent explicitly notes that 'it is difficult for the mixture of A3/A4 oxime to form a crystal form' and that the single-component A3 oxime crystal provides advantages including 'stable nature, ease of storage, ease of dissolution, ease of dispersion, ability to form a homogeneous solution' [1].

Solid-state characterization Pharmaceutical analysis Veterinary drug development

Comparative Canine Pharmacokinetics: Milbemycin A3 Oxime Demonstrates 1.8-Fold Higher Systemic Clearance and 2.1-Fold Shorter Half-Life Than A4 Oxime

Following oral administration of milbemycin oxime chewable tablets to dogs, the A3 and A4 oxime components exhibit markedly different pharmacokinetic profiles despite their structural similarity. The A3 form shows a terminal half-life of 1.6 ± 0.4 days compared to 3.3 ± 1.4 days for the A4 form—a 2.1-fold difference. Systemic clearance for A3 is 75 ± 22 mL/h/kg versus 41 ± 12 mL/h/kg for A4, representing a 1.8-fold higher elimination rate for the A3 component. Maximum plasma concentrations (Cₘₐₓ) differ by 5.9-fold: 42 ± 11 ng/mL for A3 versus 246 ± 71 ng/mL for A4. Absolute oral bioavailability is 81% for A3 and 65% for A4. Volume of distribution values are similar (2.7 ± 0.4 L/kg for A3; 2.6 ± 0.6 L/kg for A4), and both forms achieve Tₘₐₓ within 1–2 hours [1].

Veterinary pharmacokinetics Drug metabolism Comparative pharmacology

In Vivo Microfilaricidal Efficacy: Milbemycin A3 Oxime Alone Reduces D. immitis Microfilariae by 85.2% at 0.05 mg/kg in Naturally Infested Dogs

In dogs naturally infested with Dirofilaria immitis (heartworm), single-component Milbemycin A3 oxime administered at a dose of 0.05 mg/kg reduced the number of circulating microfilariae by 85.2% . This quantitative efficacy data was generated in the context of 5-keto-5-oxime derivative synthesis studies, where the 5-keto-5-oxime of milbemycin A3 (compound 9) demonstrated 'quite high efficacy to control the microfilariae and more potency than their parents'—that is, superior activity compared to the parent milbemycin A3 compound without the 5-keto-5-oxime modification [1]. The study evaluated activity in naturally infested dogs, providing a therapeutically relevant in vivo model rather than in vitro surrogates.

Heartworm research Veterinary parasitology Anthelmintic efficacy

Fungal ABC Transporter Inhibition: Milbemycin A3 Oxime Exhibits Highest Efflux Inhibitory Activity Below 1 μg/mL Against C. glabrata

In a study evaluating milbemycin derivatives as ABC transporter inhibitors in Candida species, milbemycin A3 oxime demonstrated the highest efflux inhibitory activity among tested compounds, with effective inhibition observed at concentrations below 1 μg/mL against Candida glabrata [1]. The study further identified that milbemycin A3 oxime possesses intrinsic fungicidal activity above 3.2 μg/mL, an effect mediated through reactive oxygen species (ROS) formation and distinct from its efflux pump inhibition mechanism. Transcriptional analysis revealed that A3 oxime exposure regulates a core set of genes involved in stress responses, including oxidoreductive processes, protein ubiquitination, and vesicle trafficking [1]. This dual mechanism profile—efflux inhibition plus ROS-mediated fungicidal activity—represents a differentiated pharmacological signature.

Antifungal drug discovery Efflux pump inhibition ABC transporter pharmacology

Milbemycin A3 Oxime: Evidence-Backed Procurement Scenarios for Analytical, Veterinary, and Antifungal Research


Pharmaceutical Reference Standard for Milbemycin Oxime Drug Product Quality Control

As a high-purity (≥99%) single-component material with defined CAS 114177-14-9, Milbemycin A3 oxime serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) and commercial production of milbemycin oxime veterinary formulations [1]. The USP monograph for milbemycin oxime specifies that the ratio of milbemycin A4 oxime must be not less than 0.75, making accurate quantification of the A3 oxime component essential for batch release testing [2]. The availability of crystal form A with defined XRPD characteristics further enables solid-state characterization and polymorph screening studies [3].

Veterinary Heartworm (Dirofilaria immitis) Research Requiring Defined Microfilaricidal Activity

For studies investigating heartworm microfilaricidal mechanisms or screening novel macrocyclic lactone derivatives, Milbemycin A3 oxime provides a well-characterized positive control with established in vivo efficacy: 85.2% reduction in circulating microfilariae at 0.05 mg/kg in naturally infested dogs [4]. The documented pharmacokinetic parameters for single-component A3 oxime (terminal half-life 1.6 ± 0.4 days; clearance 75 ± 22 mL/h/kg; Cₘₐₓ 42 ± 11 ng/mL) enable accurate dose-response modeling without the confounding factor of the longer-residing A4 component present in commercial mixtures [5].

Antifungal ABC Transporter and Efflux Pump Inhibitor Discovery Programs

Research programs focused on overcoming azole resistance in Candida species through ABC transporter inhibition can utilize Milbemycin A3 oxime as a tool compound with characterized dual activity: efflux inhibition below 1 μg/mL and ROS-mediated fungicidal activity above 3.2 μg/mL in C. glabrata and C. albicans [6]. The compound's demonstrated in vivo efficacy in reducing fungal burden in murine models of invasive candidiasis, including synergistic effects with fluconazole against azole-resistant isolates, positions it as a valuable reference for antifungal drug repurposing studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A3 Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.